2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
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Overview
Description
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a complex organic compound that features a thiazole ring system. Thiazole derivatives are known for their significant biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-bromo-2-thiophene with thioamides under controlled conditions to form the thiazole ring . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler analog with a wide range of biological activities.
Bromothiophene: Shares the bromine and thiophene moieties but lacks the thiazole ring.
Thiadiazole: Another sulfur and nitrogen-containing heterocycle with similar applications.
Uniqueness
2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is unique due to its specific combination of thiazole and bromothiophene moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2OS3/c12-6-1-2-16-11(6)7-4-17-9(13-7)3-10-14-8(15)5-18-10/h1-2,4-5,15H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGKBNINFIYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=CSC(=N2)CC3=NC(=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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